5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione
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Overview
Description
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione is a chemical compound with the molecular formula C9H15NS It is known for its unique structure, which includes a cyclohexene ring substituted with dimethyl and methylamino groups, as well as a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5,5-dimethyl-1,3-cyclohexanedione, methylamine, and sulfur.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The methylamino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(diethylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one hydrochloride
- 5,5-Dimethyl-3-(2-hydroxyethylamino)-2-cyclohexen-1-one
Uniqueness
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct reactivity compared to similar compounds that may have ketone or hydroxyl groups instead. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
70133-98-1 |
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Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
5,5-dimethyl-3-(methylamino)cyclohex-2-ene-1-thione |
InChI |
InChI=1S/C9H15NS/c1-9(2)5-7(10-3)4-8(11)6-9/h4,10H,5-6H2,1-3H3 |
InChI Key |
AIRNYBPNMQZEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=S)C1)NC)C |
Origin of Product |
United States |
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